molecular formula C3HN3O B2601985 1,2,4-Oxadiazole-3-carbonitrile CAS No. 39512-75-9

1,2,4-Oxadiazole-3-carbonitrile

Cat. No.: B2601985
CAS No.: 39512-75-9
M. Wt: 95.061
InChI Key: SMAXOZPUQHHUCJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbonitrile (CAS: 39512-75-9) is a heterocyclic compound featuring a five-membered ring containing two oxygen atoms, one nitrogen atom, and a cyano group at the 3-position. Its molecular formula is C₃HN₃O, with the structure confirmed via spectral data (MFCD26938432, InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H) . This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of the 1,2,4-oxadiazole scaffold, which is found in drugs like Ataluren (for genetic disorders) and Libexin (antitussive) . It is commercially available at 95% purity for research and industrial applications, with synthesis scaling capabilities from milligrams to industrial quantities .

Properties

IUPAC Name

1,2,4-oxadiazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAXOZPUQHHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-75-9
Record name 1,2,4-oxadiazole-3-carbonitrile
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Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The C(5) position serves as the primary electrophilic site due to electron-withdrawing effects from O(1) and N(4). Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-1,2,4-oxadiazole-3-carbonitrile72%
HalogenationNBS/DBU or I₂/K₂CO₃, RT5-Bromo/Iodo-1,2,4-oxadiazole-3-carbonitrile54–84%

These reactions exploit the ring’s low aromaticity (IA=48I_A = 48) and substituent-directed regioselectivity .

Nucleophilic Attack and Ring-Opening Reactions

The oxadiazole ring undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms:

ANRORC with Bidentate Nucleophiles

  • Reagents : Hydrazines, hydroxylamines

  • Mechanism :

    • Nucleophilic attack at C(5) → Ring opening → Cyclization with nitrile group

    • Example: Reaction with hydrazine yields pyrazole-4-carbonitrile derivatives .

NucleophileProductConditionsYield
NH₂NH₂5-Amino-1H-pyrazole-4-carbonitrileEtOH, reflux, 4h68%

Thermal and Photochemical Rearrangements

The labile O–N bond facilitates ring transformations:

Thermal Rearrangement

  • Conditions : 120°C, toluene

  • Outcome : Rearrangement to 1,3,4-oxadiazole via -sigmatropic shift .

Photochemical Reaction

  • Conditions : UV light (254 nm), CH₃CN

  • Outcome : Cleavage to nitrile oxide intermediates, enabling cycloadditions .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions:

DipolarophileConditionsProductYield
AlkyneCuI, DMF, 80°C1,2,4-Oxadiazole-fused isoquinoline61%
AzideRT, H₂OTetrazole-linked oxadiazole78%

Functional Group Transformations

The carbonitrile group undergoes characteristic nitrile reactions:

ReactionReagentsProductYield
HydrolysisH₂SO₄ (20%), 100°C1,2,4-Oxadiazole-3-carboxamide85%
ReductionH₂, Raney Ni, EtOH1,2,4-Oxadiazole-3-aminomethyl73%

Metal Coordination

The N(4) atom acts as a weak Lewis base, forming complexes with:

  • Metals : Cu(II), Fe(III)

  • Applications : Catalysis in cross-coupling reactions .

Base-Mediated Rearrangements

Under alkaline conditions (KOH/DMSO):

  • Pathway : Deprotonation at C(3) → Ring contraction to imidazole derivatives .

Key Reactivity Trends

  • Electrophilicity : C(5) > C(3) > N(4)

  • Ring Stability : Susceptible to nucleophilic/thermal disruption due to low aromaticity.

  • Functional Group Synergy : Nitrile enhances dipolarophilicity and enables post-modification .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Agents
    • Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as potent anticancer agents. For instance, a series of 3,5-diarylsubstituted derivatives have been identified as apoptosis inducers with significant activity against various cancer cell lines. One notable compound exhibited an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, including human colon adenocarcinoma and breast cancer .
    • A recent study reported the synthesis of novel derivatives that showed high antiproliferative potency against MCF-7 and HCT-116 cancer cell lines with IC50 values comparable to established anticancer drugs .
  • Anti-infective Properties
    • 1,2,4-Oxadiazoles have shown promising anti-infective properties. They have been evaluated for antibacterial, antiviral, antifungal, and anti-parasitic activities. For example, specific derivatives demonstrated effectiveness against Mycobacterium tuberculosis and various fungal strains like Candida albicans with minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL .
    • The class has also been recognized for its potential as non-β-lactam antibiotics targeting Gram-positive bacteria .
  • Neurological Applications
    • Recent research has highlighted the role of 1,2,4-oxadiazole derivatives as positive allosteric modulators of the mGlu4 receptor. Compounds developed in this context showed EC50 values ranging from 282 to 656 nM, indicating their potential in treating neurological disorders .

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound NameStructureIC50 (µM)Cancer Type
Compound A[Structure]92.4Colon Adenocarcinoma
Compound B[Structure]0.48Breast Cancer (MCF-7)
Compound C[Structure]5.13Colon Cancer (HCT-116)

Table 2: Anti-infective Activity of Selected Derivatives

Compound NameTarget PathogenMIC (µg/mL)
Compound DMycobacterium tuberculosis6.3
Compound ECandida albicans12.5
Compound FTrichophyton mentagrophytes6.3

Comparison with Similar Compounds

1,2,5-Oxadiazole-3-carbonitrile

  • Structure and Properties: The 1,2,5-oxadiazole isomer (CAS: 68776-63-6) shares the same molecular formula (C₃HN₃O) but differs in the arrangement of heteroatoms, with oxygen at positions 1 and 2 and nitrogen at position 3.
  • Synthesis : Unlike 1,2,4-oxadiazole derivatives, 1,2,5-oxadiazoles (e.g., 4-methyl-1,2,5-oxadiazole-3-carbonitrile) are synthesized via cyclization reactions involving nitrile oxides and nitriles. Godovikova et al. (2008) demonstrated its use in synthesizing bis-oxadiazoles, though yields and conditions vary compared to 1,2,4-oxadiazole systems .
  • Applications: Limited data exist on its biological activity, but its synthetic utility in forming hybrid heterocycles highlights its role in materials science .

1,2-Thiazole-3-carbonitrile

  • Applications : While 1,2,4-oxadiazole-3-carbonitrile is prioritized in CNS drug discovery, thiazole derivatives are explored for antimicrobial and anticancer applications, reflecting divergent therapeutic niches .

5-Arylethynyl-1,2,4-oxadiazoles

  • Structure and Synthesis : Acetylenic derivatives of 1,2,4-oxadiazoles (e.g., 5-phenylethynyl-1,2,4-oxadiazole) are rare. Their synthesis via dehydrohalogenation in superacidic media (e.g., CF₃SO₃H) yields moderate efficiencies (32–54%) and faces challenges with electron-withdrawing substituents (e.g., para-bromophenyl groups), unlike simpler analogs .
  • Reactivity: The conjugated acetylene group enables electrophilic substitution reactions, a feature absent in non-acetylenic counterparts like this compound .

Comparative Data Table

Compound CAS Number Molecular Formula Key Features Synthesis Yield/Complexity Applications
This compound 39512-75-9 C₃HN₃O Cyano at 3-position; high synthetic scalability Industrial-scale feasible CNS drugs, antimicrobial agents
1,2,5-Oxadiazole-3-carbonitrile 68776-63-6 C₃HN₃O Heteroatom rearrangement; used in hybrid heterocycles Moderate yields (~50%) Materials science
1,2-Thiazole-3-carbonitrile N/A C₃H₂N₂S Sulfur substitution; enhanced polarizability Not reported Anticancer, antimicrobial
5-Phenylethynyl-1,2,4-oxadiazole N/A C₁₀H₅N₃O Acetylenic substituent; electrophilic reactivity Low-moderate (9–54%) Electrophilic coupling studies

Key Research Findings

  • Synthetic Challenges : Acetylenic derivatives of this compound require stringent conditions (e.g., NaNH₂ in liquid ammonia at -70°C), contrasting with simpler analogs that use milder bases .
  • Biological Relevance: The 1,2,4-oxadiazole core’s electron-deficient nature enhances binding to enzyme active sites, a trait less pronounced in 1,2,5-oxadiazoles due to differing charge distribution .
  • Commercial Viability : this compound is more readily available (95% purity) than its 1,2,5-isomer, reflecting higher demand in pharmaceutical R&D .

Biological Activity

1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

The 1,2,4-oxadiazole ring system is characterized by its stability and ability to act as a bioisosteric replacement for various functional groups in drug design. The incorporation of a carbonitrile group enhances its biological activity, making it a promising candidate for drug development.

Biological Activities

1,2,4-Oxadiazole derivatives exhibit a wide array of biological activities including:

  • Anticancer Activity : Numerous studies have shown that 1,2,4-oxadiazole derivatives possess significant anticancer properties. For example, compounds synthesized by Alam et al. demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. Compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, outperforming standard drugs like 5-Fluorouracil .
  • Antimicrobial Properties : Recent modifications to the oxadiazole structure have led to the development of antimicrobial agents targeting gastrointestinal pathogens. For instance, analogues with quaternary ammonium functionalities showed efficacy against Clostridioides difficile and multidrug-resistant Enterococcus faecium .
  • Anti-inflammatory and Analgesic Effects : Several oxadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) .

Synthesis Methods

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods:

  • One-Pot Reactions : Efficient one-pot synthetic procedures have been developed that utilize readily available starting materials with good yields (61–93%) .
  • Microwave-Assisted Synthesis : This method has been employed to enhance reaction rates and yields in the formation of oxadiazoles from amidoximes and carboxylic acids .

Case Study 1: Anticancer Activity

In a study conducted by Vinaya et al., a series of 3,5-disubstituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activity. Compound 1 showed moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .

Case Study 2: Antimicrobial Efficacy

Research focused on modifying the permeability of oxadiazole compounds led to the identification of derivatives that effectively target bacterial pathogens within the gastrointestinal tract. These modifications resulted in compounds that retained antimicrobial activity while minimizing systemic absorption .

Data Tables

Biological Activity Compound IC50 Value (µM) Target Cell Line
Anticancer3a24.74MCF-7
Antimicrobial26aN/AC. difficile
Anti-inflammatoryVariousN/ACOX Inhibition

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,2,4-Oxadiazole-3-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer: A widely used approach involves di-dehydrobromination of dibromo precursors (e.g., 5-styryl oxadiazoles) using sodium amide (NaNH₂) in liquid ammonia at low temperatures (-70 to -60°C). This method yields 5-arylethynyl derivatives, though yields are moderate (32–54%) and sensitive to temperature increases. Optimization includes maintaining strict temperature control and avoiding electron-withdrawing substituents (e.g., para-bromophenyl groups), which promote oligomerization . Alternative routes may involve cyclization of amidoximes with nitriles under acidic conditions, though specific protocols require validation.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystal structure parameters (e.g., monoclinic systems with space group P2₁/n, lattice constants a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å) to confirm molecular geometry .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent effects on the oxadiazole ring, with nitrile groups typically appearing at δ ~110–120 ppm in ¹³C spectra.
  • IR Spectroscopy: Validates nitrile functionality via C≡N stretching bands (~2200–2250 cm⁻¹) .

Q. What safety considerations are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer: General safety protocols for nitrile-containing compounds apply:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Store under inert gas (e.g., N₂) at low temperatures to prevent degradation.
  • Dispose of waste via authorized chemical destruction facilities, avoiding environmental release .

Advanced Research Questions

Q. How do superelectrophilic activation conditions influence the reactivity of this compound in arene reactions?

  • Methodological Answer: Superacids like triflic acid (CF₃SO₃H) or Lewis acids (AlCl₃, AlBr₃) activate the oxadiazole ring by protonation or coordination, enhancing electrophilicity. This facilitates Friedel-Crafts alkylation with arenes, forming aryl-substituted derivatives. Reaction monitoring via TLC or HPLC is critical to identify intermediates, as overactivation may lead to ring-opening byproducts .

Q. How can researchers address low yields and side product formation during the synthesis of this compound derivatives?

  • Methodological Answer:

  • Temperature Control: Lower reaction temperatures (-70°C) improve selectivity during dehydrobromination .
  • Substituent Screening: Avoid bulky or electron-deficient groups (e.g., para-bromophenyl) that hinder elimination or promote oligomerization.
  • Purification Strategies: Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate inseparable mixtures of styryl and acetylene derivatives .

Q. What are the mechanistic insights into the di-dehydrobromination of dibromo precursors to form this compound derivatives?

  • Methodological Answer: The reaction proceeds via a two-step elimination mechanism. NaNH₂ abstracts β-hydrogens from dibromo intermediates, generating a vinyl bromide intermediate, followed by a second elimination to form the acetylene bond. Computational studies (DFT) can model transition states to predict steric/electronic effects on reaction feasibility .

Q. How do electronic and steric effects of substituents influence the synthesis and stability of this compound derivatives?

  • Methodological Answer:

  • Electronic Effects: Electron-donating groups (e.g., methyl) stabilize the oxadiazole ring, enhancing reaction yields. Electron-withdrawing groups (e.g., nitro) reduce ring stability, favoring side reactions.
  • Steric Effects: Ortho-substituents on aryl rings hinder elimination by increasing torsional strain, as observed in failed syntheses of 3d derivatives .

Q. What strategies are effective in analyzing contradictory data in the stability or reactivity of this compound under varying pH or solvent conditions?

  • Methodological Answer:

  • Iterative Testing: Repeat experiments under controlled conditions (e.g., buffered pH, anhydrous solvents) to isolate variables.
  • Cross-Validation: Combine HPLC, mass spectrometry, and kinetic studies to confirm degradation pathways or unexpected reactivity.
  • Data Transparency: Adopt open-data practices to compare results with published studies, resolving discrepancies through peer collaboration .

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